molecular formula C5H6Cl2N2 B1417966 2-Chloropyridin-4-amine hydrochloride CAS No. 2897-42-9

2-Chloropyridin-4-amine hydrochloride

Cat. No.: B1417966
CAS No.: 2897-42-9
M. Wt: 165.02 g/mol
InChI Key: ZZCPJLPRYOQGNO-UHFFFAOYSA-N
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Description

2-Chloropyridin-4-amine hydrochloride is an organic compound with the molecular formula C5H5ClN2·HCl. It is a derivative of pyridine, characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring. This compound is widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Safety and Hazards

The safety information for 2-Chloropyridin-4-amine hydrochloride indicates that it is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The target organs are the respiratory system .

Mechanism of Action

Target of Action

2-Chloropyridin-4-amine hydrochloride is a versatile compound used as an intermediate in pharmaceutical and agrochemical synthesis . It is also a key intermediate in the production of anti-tumor and anti-viral drugs .

Mode of Action

The mode of action of this compound is largely dependent on the final product it is used to synthesize. As an intermediate, it contributes to the overall structure and function of the final compound. The presence of both amino and chloro groups in the molecule renders it reactive towards nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Action Environment

The action environment of this compound is largely dependent on the final product it is used to synthesize. Environmental factors can influence the compound’s action, efficacy, and stability. For instance, it is sparingly soluble in water, but dissolves readily in many organic solvents such as ethanol, methanol, and acetone . This property makes it suitable for various organic reactions and synthesis.

Biochemical Analysis

Biochemical Properties

2-Chloropyridin-4-amine hydrochloride plays a significant role in biochemical reactions due to its reactive amino and chloro groups. It interacts with various enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. For instance, it can act as a substrate for enzymes involved in the synthesis of pyridine-based drugs, such as antihistamines and anti-inflammatory agents . The compound’s ability to form stable complexes with metal ions also makes it useful in catalysis and coordination chemistry .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of enzymes involved in the synthesis of nucleotides and amino acids, thereby affecting cell proliferation and differentiation . Additionally, the compound’s interaction with cellular receptors can lead to changes in intracellular calcium levels, impacting cell signaling and communication .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites, leading to changes in their catalytic activity . The compound can also interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions are crucial for its role in the synthesis of pharmaceuticals and other bioactive compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to high temperatures or strong acids and bases . Long-term studies have shown that it can have lasting effects on cellular function, including alterations in gene expression and enzyme activity . These temporal effects are important considerations for its use in biochemical research and applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can promote cell growth and differentiation, while at high doses, it can cause toxicity and adverse effects . Studies have shown that high doses can lead to liver and kidney damage, as well as disruptions in metabolic processes . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biomedical research and applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the synthesis of nucleotides and amino acids . It interacts with enzymes such as pyridine nucleotide transhydrogenase and amino acid transferases, affecting metabolic flux and metabolite levels . These interactions are essential for its role in cellular metabolism and biochemical reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments . The compound’s distribution is influenced by its solubility and affinity for different biomolecules, affecting its accumulation and activity within cells .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. It can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects . The compound’s localization is crucial for its activity and function, as it allows for precise interactions with target biomolecules and cellular structures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Several methods are reported for the synthesis of 2-Chloropyridin-4-amine hydrochloride. One common method involves the nitration of 2-chloropyridine followed by reduction. The process typically involves the following steps :

    Nitration: 2-Chloropyridine is nitrated in a sulfuric acid medium to introduce a nitro group at the 4-position, forming 2-chloro-4-nitropyridine.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in acetic acid, yielding 2-Chloropyridin-4-amine.

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloropyridin-4-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-chloropyridin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2.ClH/c6-5-3-4(7)1-2-8-5;/h1-3H,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCPJLPRYOQGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660013
Record name 2-Chloropyridin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2897-42-9
Record name 2-Chloropyridin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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